molecular formula C12H12ClFN2O3S B6716712 2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide

Cat. No.: B6716712
M. Wt: 318.75 g/mol
InChI Key: DAMFMERUIYXLHE-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro group, a fluoro group, and a sulfonamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Fluoro Groups: These groups can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas.

    Sulfonamide Formation: The sulfonamide group is introduced through the reaction of the corresponding sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The chloro and fluoro groups may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluorobenzenesulfonamide
  • 2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-methylbenzenesulfonamide

Uniqueness

The presence of both the fluoro and methyl groups in 2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-fluoro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O3S/c1-6-4-11(9(13)5-10(6)14)20(17,18)16-12-7(2)8(3)15-19-12/h4-5,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMFMERUIYXLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC2=C(C(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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